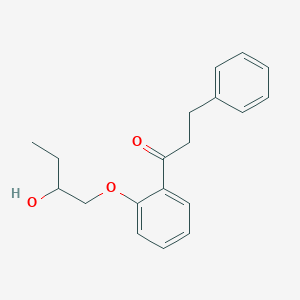
Depropylamino-3-methyl Propafenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Depropylamino-3-methyl Propafenone is a derivative of 2’-Hydroxy-3-phenylpropiophenone. It is a compound with a molecular formula of C19H22O3 and a molecular weight of 298.38. This compound is primarily used as a building block in various chemical syntheses and has significant applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Depropylamino-3-methyl Propafenone typically involves the derivatization of 2’-Hydroxy-3-phenylpropiophenone. The specific synthetic routes and reaction conditions are detailed in various chemical literature sources.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in public literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Depropylamino-3-methyl Propafenone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Depropylamino-3-methyl Propafenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: As a derivative of propafenone, it may have applications in the development of antiarrhythmic drugs.
Industry: It can be used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of Depropylamino-3-methyl Propafenone is similar to that of propafenone. It works by inhibiting sodium channels, which restricts the entry of sodium into cardiac cells, resulting in reduced excitation . This action stabilizes myocardial membranes and exerts local anesthetic effects.
Comparaison Avec Des Composés Similaires
Propafenone: A well-known antiarrhythmic drug with similar sodium channel blocking properties.
Flecainide: Another antiarrhythmic agent with a similar mechanism of action.
Encainide: Shares similar pharmacological properties with propafenone.
Uniqueness: Depropylamino-3-methyl Propafenone is unique due to its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H22O3 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-[2-(2-hydroxybutoxy)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C19H22O3/c1-2-16(20)14-22-19-11-7-6-10-17(19)18(21)13-12-15-8-4-3-5-9-15/h3-11,16,20H,2,12-14H2,1H3 |
Clé InChI |
SSXYPSGOCLYRGX-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




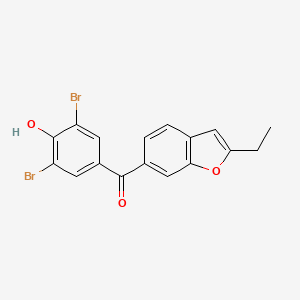
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
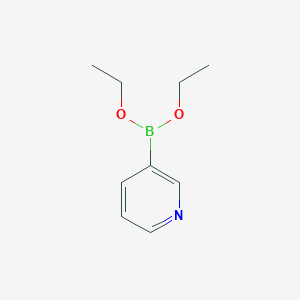
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)

![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
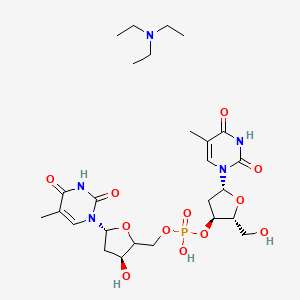
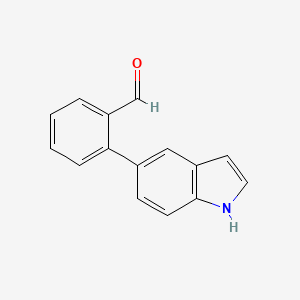
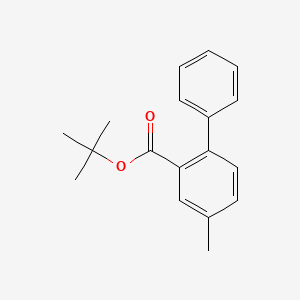
![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)
